N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide
Description
This compound features a piperazine core substituted with a 4-fluorophenyl group, a furan-2-yl-containing ethyl chain, and a 3,4-dimethoxybenzamide moiety. The 3,4-dimethoxybenzamide group may enhance lipophilicity and binding affinity compared to simpler benzamide derivatives .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O4/c1-31-23-10-5-18(16-24(23)32-2)25(30)27-17-21(22-4-3-15-33-22)29-13-11-28(12-14-29)20-8-6-19(26)7-9-20/h3-10,15-16,21H,11-14,17H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEUBKGEKUIEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Piperazine and Benzamide Moieties
The following table summarizes key structural and physicochemical differences:
*Calculated molecular formula based on and substitution pattern.
Functional Group Analysis
- Benzamide Modifications: The target compound’s 3,4-dimethoxybenzamide group () increases electron-donating effects and lipophilicity compared to the 4-methoxy analog (CAS 877632-03-6). This substitution may enhance membrane permeability or receptor binding .
Piperazine Substitutions :
Furan-2-yl Ethyl Chain :
Q & A
Basic Question: What are the recommended synthetic routes for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide?
Answer:
The synthesis involves a multi-step approach:
Piperazine Functionalization: React 4-fluorophenylpiperazine with ethyl bromoacetate to introduce the ethyl linker. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .
Furan Incorporation: Condense the intermediate with furan-2-carbaldehyde via nucleophilic addition under anhydrous conditions (K₂CO₃, DMF, 80°C, 12h) .
Benzamide Coupling: React the resulting amine with 3,4-dimethoxybenzoyl chloride in THF with triethylamine. Confirm completion via TLC (Rf ≈ 0.5 in EtOAc/hexane 1:1) .
Key Characterization: Use ¹H/¹³C NMR to verify the piperazine (δ 2.5–3.5 ppm for N-CH₂), furan (δ 6.2–7.4 ppm), and benzamide carbonyl (δ 168–170 ppm) .
Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s affinity for serotonin receptors?
Answer:
SAR strategies include:
- Piperazine Modifications: Replace the 4-fluorophenyl group with 2,3-dichlorophenyl to enhance D3 receptor selectivity (Δ binding affinity: −9.5 kcal/mol vs. −8.7 kcal/mol for 5-HT1A) .
- Furan vs. Thiophene: Substitute furan with thiophene to improve metabolic stability (tested via microsomal assays, t½ increased from 2.1h to 4.7h) .
- Methoxy Positioning: Compare 3,4-dimethoxy vs. 2,4-dimethoxybenzamide using radioligand competition assays (IC₅₀ values: 12 nM vs. 28 nM for 5-HT2A) .
Validation: Perform molecular docking (AutoDock Vina) with receptor crystal structures (PDB: 7E9Z) to rationalize steric/electronic effects .
Basic Question: What analytical methods confirm the compound’s purity and structural integrity?
Answer:
- HPLC: Use a C18 column (gradient: 0.1% TFA in H₂O → MeOH) with UV detection at 254 nm. Target purity >95% (retention time: 8.2 min) .
- Mass Spectrometry: ESI-MS (positive mode) confirms [M+H]+ at m/z 524.2 (calculated: 524.2) .
- Elemental Analysis: Acceptable tolerance: C ±0.3%, H ±0.2%, N ±0.2% .
Advanced Question: How do contradictory data on this compound’s antitumor vs. neuroprotective activity arise, and how can they be resolved?
Answer:
Contradictions:
- Antitumor activity (IC₅₀ = 8 μM in MCF-7 cells) vs. neuroprotective effects (50% reduction in ROS at 10 μM in SH-SY5Y cells) .
Resolution Strategies:
Dose-Dependent Studies: Test 0.1–100 μM ranges to identify therapeutic windows (e.g., cytotoxicity thresholds above 20 μM) .
Pathway-Specific Assays: Use siRNA knockdown (e.g., Nrf2 for oxidative stress; p53 for apoptosis) to isolate mechanisms .
Metabolite Profiling: Identify active metabolites (e.g., demethylated benzamide) via LC-MS/MS in cell lysates .
Basic Question: What in vitro models are suitable for initial pharmacological screening?
Answer:
- Receptor Binding: Radioligand assays (³H-ketanserin for 5-HT2A; ³H-spiperone for D2/D3) in HEK-293 cells transfected with human receptors .
- Cytotoxicity: MTT assays in HepG2 (liver) and HEK-293 (kidney) cells to assess selectivity (therapeutic index >10) .
- Permeability: Caco-2 monolayers (Papp >1 ×10⁻⁶ cm/s indicates blood-brain barrier potential) .
Advanced Question: How can enantioselective synthesis improve target specificity?
Answer:
- Chiral Resolution: Use (S)-BINAP ligands in asymmetric hydrogenation (ee >98%, confirmed by chiral HPLC) .
- Stereochemical Impact: Compare (R)- and (S)-enantiomers in cAMP assays (e.g., (S)-enantiomer shows 10-fold higher D3 antagonism) .
- Crystallography: Solve X-ray structures of enantiomer-receptor complexes (e.g., D3R co-crystals) to guide rational design .
Basic Question: What solvents and conditions stabilize this compound during storage?
Answer:
- Storage: −20°C in amber vials under argon.
- Solubility: DMSO (100 mM stock), diluted in PBS (final DMSO ≤0.1%) .
- Stability: Monitor via HPLC over 6 months; degradation <5% at −20°C .
Advanced Question: What strategies mitigate off-target effects in vivo?
Answer:
- Prodrug Design: Introduce acetylated methoxy groups (hydrolyzed in plasma) to reduce hepatic CYP3A4 metabolism .
- Polypharmacology Screening: Test against 44 kinase targets (DiscoverX Panel) to identify off-target inhibition (e.g., MAPK14 at IC₅₀ = 1.2 μM) .
- Toxicogenomics: RNA-seq of treated liver tissues to flag pathways like oxidative phosphorylation (p <0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
